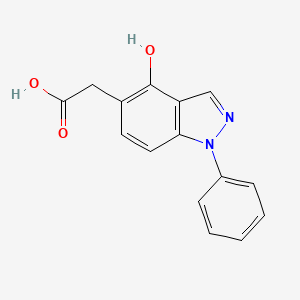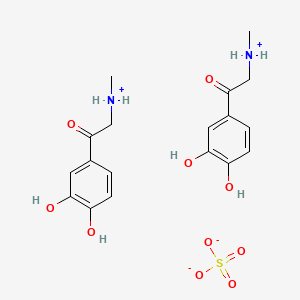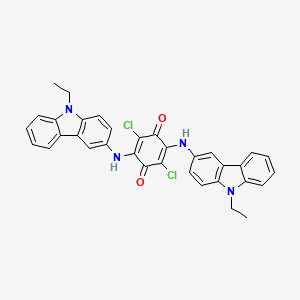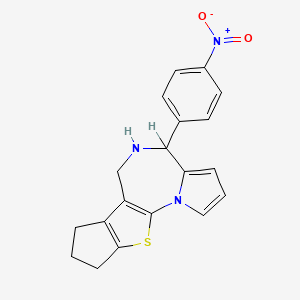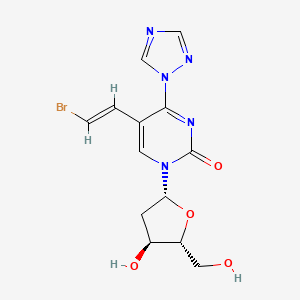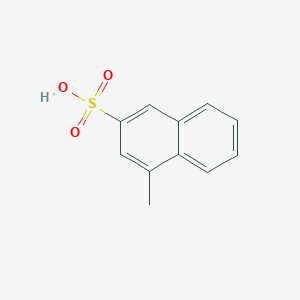
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound has a molecular formula of C13H8O3 and a molecular weight of 212.2008 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one can be synthesized through various methods. One common approach involves the nucleophilic aroylation catalyzed by N-heterocyclic carbenes (NHCs), where the 4-fluoro group of trifluoronitrobenzene is replaced by the aroyl group originating from an aldehyde . Another method involves the use of iodine as a catalyst under reflux conditions, followed by demethylation with boron tribromide (BBr3) .
Industrial Production Methods
Techniques such as microwave-assisted synthesis and the use of eco-friendly reagents may also be employed .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted xanthones
Scientific Research Applications
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other xanthone derivatives and fluorescein compounds.
Biology: Studied for its potential antioxidant and antibacterial properties.
Medicine: Investigated for its anticancer and acetylcholinesterase inhibitory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative stress.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyxanthone: Similar structure but lacks methoxy groups.
3,6-Dimethoxy-9H-xanthen-9-one: Another xanthone derivative with different methoxy group positions.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Contains additional hydroxyl groups.
Uniqueness
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 3 and 8 enhances its solubility and pharmacological activity compared to other xanthone derivatives .
Properties
CAS No. |
5511-80-8 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-hydroxy-3,8-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-8-6-9(16)13-12(7-8)20-11-5-3-4-10(19-2)14(11)15(13)17/h3-7,16H,1-2H3 |
InChI Key |
SMIYLEFJSLFCGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


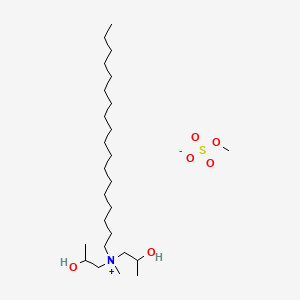
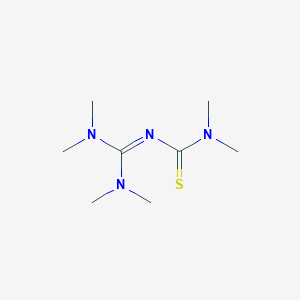
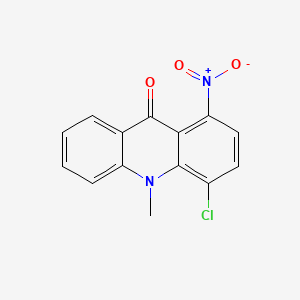
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
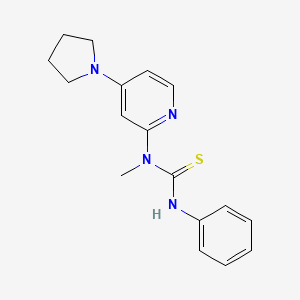
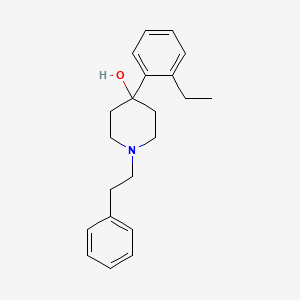
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
